molecular formula C13H17N3O2 B2644751 N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396800-69-3

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2644751
CAS-Nummer: 1396800-69-3
Molekulargewicht: 247.298
InChI-Schlüssel: HACVRYWQRDSQSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine-3-carboxamide core, a structure recognized in medicinal chemistry for its potential to interact with biologically significant enzyme targets . The molecule's design incorporates a propargyl-linked dimethylamino side chain, a feature common in compounds designed to probe kinase and other enzymatic activities due to its ability to act as a hinge-binding motif . This structural architecture suggests potential utility in foundational research areas, including the development of targeted protein inhibitors and the study of intracellular signaling pathways . The 2-oxo-1,2-dihydropyridine (pyridone) nucleus is a privileged scaffold in drug discovery, frequently associated with a range of pharmacological activities; its presence, combined with the carboxamide linker and tailored substituents, is intended to confer specific target affinity and selectivity profiles for research purposes . Researchers can leverage this compound as a key intermediate or a tool compound in hit-to-lead optimization campaigns, particularly in oncology and virology, where analogous structures have been investigated for their antimicrobial and antiviral properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-15(2)9-5-4-8-14-12(17)11-7-6-10-16(3)13(11)18/h6-7,10H,8-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACVRYWQRDSQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC#CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine group is introduced.

    Formation of the Amide Bond: This is typically done through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amide to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Carboxamide Side Chain

  • Target compound: The 4-(dimethylamino)but-2-yn-1-yl group introduces an alkyne spacer, likely enhancing metabolic stability compared to alkenes (e.g., ’s but-2-enamide derivatives) due to reduced susceptibility to oxidation .
  • compounds: Adamantyl or pentyl substituents on carboxamides increase lipophilicity, favoring blood-brain barrier penetration, whereas the target’s dimethylamino group may prioritize peripheral tissue targeting .

Heterocyclic Substituents

  • The 1-methyl and 2-oxo groups in the target compound contrast with ’s thioxo-pyrimidines, where sulfur substitution (e.g., 2-thioxo) may alter electron distribution and hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Potential Biological Activity References
N-(4-(Dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine 4-(Dimethylamino)but-2-yn-1-yl, 1-methyl, 2-oxo Kinase inhibition, Antimicrobial
N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine 4-(Dimethylamino)phenyl, 2-oxo Solubility-dependent targets
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile 1,2-Dihydropyridine 4-Quinolin-2-yl, 6-(4-fluorophenyl), 2-oxo Anticancer, kinase inhibition
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 1,4-Dihydronaphthyridine Adamantyl, pentyl, 4-oxo Neuroactive, enzyme inhibition
(E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)...but-2-enamide Quinoline Chlorophenyl, tetrahydrofuran-3-yloxy, enamide Kinase/protease inhibition

Biologische Aktivität

The compound N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be broken down into key functional groups:

  • Dihydropyridine core : This is a common structure in many pharmacologically active compounds.
  • Dimethylamino group : Known for enhancing solubility and bioavailability.
  • Carboxamide functionality : Plays a crucial role in hydrogen bonding and interaction with biological targets.
PropertyValue
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The biological activity of N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Interaction : It could interact with various receptors, modulating signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide possess significant anticancer properties. For instance, compounds with the dihydropyridine scaffold have shown promise against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of similar dihydropyridine derivatives on human leukemia cells (CCRF-CEM). The results demonstrated that these compounds exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxic effects against cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed into a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Modifications to the dimethylamino group or alterations to the carboxamide moiety may enhance its potency and selectivity.

Comparative Analysis

Comparative studies with other compounds such as N-(4-isopropoxybenzamide) and N-(4-methylbenzenesulfonamide) suggest that variations in substituents significantly influence biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can low yields be addressed?

  • Methodology :

  • Route Optimization : Use palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to install the dimethylamino-butynyl side chain. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve reaction efficiency .
  • Yield Improvement : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization (e.g., methanol/water systems) to reduce side products .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to enhance regioselectivity in alkyne functionalization .

Q. How can the compound’s structural identity and purity be validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirm hydrogen-bonding patterns in the solid state .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, amide carbonyl at δ ~165–170 ppm) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and rule out degradation products .

Advanced Research Questions

Q. What strategies are recommended for identifying the compound’s biological targets and validating its mechanism of action?

  • Target Identification :

  • Kinase Profiling : Screen against kinase panels (e.g., Met kinase superfamily) using competitive ATP-binding assays, referencing structural analogs like BMS-777607 .
  • Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding interactions with kinase catalytic domains, focusing on the dihydropyridine core and amide linker .
  • Cellular Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency in cell proliferation assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • SAR Design :

  • Substituent Variation : Modify the dimethylamino-butynyl chain (e.g., alkyl vs. aryl groups) and dihydropyridine substituents (e.g., methyl vs. halogen) to assess impact on potency .
  • Bioisosteric Replacement : Replace the amide group with sulfonamide or urea moieties to enhance metabolic stability .
  • In Silico Screening : Use QSAR models to prioritize analogs for synthesis based on predicted logP, solubility, and binding affinity .

Q. How should researchers address contradictory data in structural or biological studies?

  • Case Example : If tautomeric forms (lactam vs. hydroxy-pyridine) produce conflicting bioactivity

  • Structural Re-analysis : Use variable-temperature NMR or X-ray diffraction to confirm the dominant tautomer under physiological conditions .
  • Biological Replication : Test both tautomers in parallel assays (e.g., kinase inhibition) to resolve discrepancies .

Q. What methodologies are critical for translating in vitro findings to in vivo efficacy studies?

  • Pharmacokinetic Profiling :

  • ADME Testing : Assess metabolic stability in liver microsomes and plasma protein binding to predict bioavailability .
  • Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .
  • In Vivo Models : Evaluate efficacy in xenograft models (e.g., Met-driven cancers) with dose escalation to establish therapeutic index .

Data Contradiction Analysis

  • Example Conflict : Discrepancies in reported IC₅₀ values across studies.
    • Resolution :

Standardize assay conditions (e.g., ATP concentration, incubation time).

Validate compound purity via orthogonal methods (e.g., HPLC + HRMS) .

Cross-reference with structurally validated analogs (e.g., pelitinib derivatives) to identify assay-specific artifacts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.